Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo-

medicinal chemistry heterocyclic synthesis microwave-assisted synthesis

Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo- (CAS 14133-23-4; synonym 2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one) is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine-2-thione family, a 5-deazapteridine scaffold with documented antimicrobial, cytotoxic, and kinase-inhibitory potential. The molecule bears a 2-thioxo group at C2 and a phenyl substituent at N3 of the fused pyrido[2,3-d]pyrimidin-4-one core (C13H9N3OS, MW 255.30).

Molecular Formula C13H15N3OS
Molecular Weight 261.34 g/mol
Cat. No. B12281791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo-
Molecular FormulaC13H15N3OS
Molecular Weight261.34 g/mol
Structural Identifiers
SMILESC1CC2C(NC1)NC(=S)N(C2=O)C3=CC=CC=C3
InChIInChI=1S/C13H15N3OS/c17-12-10-7-4-8-14-11(10)15-13(18)16(12)9-5-2-1-3-6-9/h1-3,5-6,10-11,14H,4,7-8H2,(H,15,18)
InChIKeyWRNYPABUYWBPSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo- (CAS 14133-23-4): Core Scaffold Identity and Procurement Context


Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo- (CAS 14133-23-4; synonym 2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one) is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine-2-thione family, a 5-deazapteridine scaffold with documented antimicrobial, cytotoxic, and kinase-inhibitory potential [1]. The molecule bears a 2-thioxo group at C2 and a phenyl substituent at N3 of the fused pyrido[2,3-d]pyrimidin-4-one core (C13H9N3OS, MW 255.30). Its structure has been confirmed by ¹H NMR, ¹³C NMR, and ESI-MS, with a reported melting point of 301–302 °C and HPLC purity >99% . The compound has served as a key synthetic intermediate en route to phosphodiesterase 7 (PDE7) inhibitors with demonstrated in vivo neuroprotective efficacy [2].

Why N3-Unsubstituted or Regioisomeric Pyrido[2,3-d]pyrimidine-2-thiones Cannot Replace the 3-Phenyl-2-thioxo Derivative


The pyrido[2,3-d]pyrimidine-2-thione scaffold exhibits pronounced structure–activity dependence on the N3 substitution pattern, making simple interchange between N3-phenyl, N1-phenyl, C7-phenyl, and N3-unsubstituted analogs scientifically unreliable. The 3-phenyl substituent eliminates the N3–H hydrogen-bond donor (reducing HBD count from 2 to 1 vs. the unsubstituted scaffold) and introduces a π–π stacking-capable aromatic moiety that alters the electronic distribution across the pyrimidine ring . In the PDE7 inhibitor program reported by Redondo et al., the N3-phenyl-2-thioxo derivative (compound 16) was specifically required as the synthetic intermediate for constructing the pharmacologically active quinazoline and pyrido[2,3-d]pyrimidine series; the N3-unsubstituted congener cannot undergo the same downstream transformations [1]. Furthermore, in the antimicrobial SAR established by Fares et al., 2-thioxodihydropyrido[2,3-d]pyrimidine 10a (N3-unsubstituted) demonstrated broad-spectrum antibacterial activity (MIC 0.49–3.9 μg mL⁻¹), while derivatives with varied N3-substitution (compounds 10d–i) showed modulated MIC ranges (0.49–7.81 μg mL⁻¹) and altered selectivity indices (>5.6 vs. CCD-33Co normal colon cells), confirming that N3-substituent identity directly impacts both potency and therapeutic window [2].

Quantitative Differentiation Evidence: Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo- vs. Closest Analogs


Synthetic Route Specificity: Microwave-Assisted One-Step Cyclocondensation vs. Multi-Step Routes for N3-Unsubstituted Analogs

The target 3-phenyl-2-thioxo derivative is accessible via a single-step microwave-assisted cyclocondensation of methyl 2-aminonicotinate with phenyl isothiocyanate (MeCN, Et₃N, 150 °C, 30 min), yielding 5% of analytically pure product (>99% HPLC purity, mp 301–302 °C) . By contrast, the N3-unsubstituted comparator 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (CAS 37891-04-6) requires a distinct synthetic route starting from 6-aminothiouracil, and the optimized synthesis reported by Fares et al. (2018) for the 10a scaffold employed DMF/I₂ (10 mol%) with microwave irradiation for 30 min, compared to 15 h for conventional heating [1]. The 3-phenyl derivative thus offers a mechanistically orthogonal synthetic entry point using readily available aryl isothiocyanate building blocks, enabling direct introduction of aryl diversity at N3 without protecting-group manipulation.

medicinal chemistry heterocyclic synthesis microwave-assisted synthesis

Hydrogen-Bond Donor Profile: 3-Phenyl Substitution Reduces HBD Count from 2 to 1 vs. N3-Unsubstituted Scaffold

The 3-phenyl substitution at N3 of the pyrido[2,3-d]pyrimidine-2-thione core eliminates one hydrogen-bond donor (HBD) site. The target compound (CAS 14133-23-4) possesses HBD = 1 (the N1–H proton, observed at δ 13.50 ppm in ¹H NMR ), HBA = 4, and 1 rotatable bond (the N3–Ph torsion), with a calculated TPSA of 45.23 Ų . The N3-unsubstituted comparator 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (CAS 37891-04-6, C₇H₅N₃OS, MW 177.23) bears HBD = 2 (both N1–H and N3–H), HBA = 3, and zero rotatable bonds . The 3-phenyl group also increases calculated logP by approximately 2 log units, enhancing membrane permeability potential while reducing aqueous solubility.

physicochemical profiling drug-likeness hydrogen bonding

Antimicrobial Activity of 2-Thioxo-pyrido[2,3-d]pyrimidine Scaffold and N3-Substitution SAR

The 2-thioxo-pyrido[2,3-d]pyrimidin-4(1H)-one scaffold has validated broad-spectrum antimicrobial activity. Fares et al. (2018) identified the N3-unsubstituted compound 10a (CAS 37891-04-6) as having broad-spectrum antibacterial activity with MIC values of 0.49–3.9 μg mL⁻¹ and reasonable antifungal activity (MIC 31.25 μg mL⁻¹) [1]. A focused library of seven derivatives (10a, 10d–i) with varied substitution patterns exhibited antibacterial MIC = 0.49–7.81 μg mL⁻¹ and selectivity indices >5.6 against normal colon CCD-33Co cells, with antifungal MIC improving to 1.95–15.63 μg mL⁻¹ for 10d–i [1]. The N3-phenyl substitution in the target compound modulates the electronic character of the thioxo group (C=S) through resonance effects from the N3-aryl ring, which SAR precedent in 3-substituted 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones (Dave & Patel, 2001) shows directly influences both antibacterial potency and S- vs. N-alkylation regioselectivity, a critical parameter for prodrug or derivatization strategies [2].

antimicrobial MIC structure-activity relationship

Regioisomeric Differentiation: N3-Phenyl vs. N1-Phenyl Substitution Directs Distinct H-Bond Geometric and Tautomeric Preferences

The target compound bears the phenyl group at N3 (IUPAC: 3-phenyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one), whereas the regioisomer CAS 89374-56-1 carries the phenyl at N1 (1-phenyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one). In the N3-phenyl isomer, the remaining N1–H proton (δ 13.50 ppm in DMSO-d₆ ) engages in a strong intramolecular hydrogen bond with the C4 carbonyl, stabilizing the 4-oxo-2-thioxo tautomeric form. In the N1-phenyl isomer, the N3–H is available as the sole HBD, altering the tautomeric equilibrium and the directionality of intermolecular H-bond interactions with biological targets. Both isomers share identical molecular formula (C₁₃H₉N₃OS, MW 255.30) and near-identical calculated properties (HBD = 1, HBA = 4, rotatable bonds = 1 for each) , making regioisomeric identity the sole differentiating factor affecting target recognition.

regioisomerism tautomerism molecular recognition

Cytotoxic Potential in Pyrido[2,3-d]pyrimidine-2-thione Series: N3-Aryl Substitution in Antiproliferative Context

Moreno et al. (2012) evaluated 35 sulfur and selenium derivatives of quinazoline and pyrido[2,3-d]pyrimidine for in vitro cytotoxicity against four tumoral cell lines (CCRF-CEM leukemia, HT-29 colon, HTB-54 lung, MCF-7 breast) and two non-malignant lines (184B5 mammary, BEAS-2B bronchial) [1]. MCF-7 and HTB-54 were the most sensitive lines, with GI₅₀ values below 10 μM for eleven and ten compounds respectively. Two compounds (2o and 3a) exhibited marked cytotoxicity across all tested lines, and compound 7h was potent and selective against MCF-7. The study established that specific sulfur/selenium substitution patterns on the pyrido[2,3-d]pyrimidine core directly modulate both potency and tumor vs. normal selectivity. The 2-thioxo-3-phenyl substitution pattern present in the target compound aligns with the structural features of derivatives showing sub-10 μM GI₅₀ values in this series, though direct GI₅₀ data for the 3-phenyl derivative itself were not reported in this study [1].

cytotoxicity anticancer pyridopyrimidine

Validated Intermediate for PDE7 Inhibitor Synthesis with In Vivo Neuroprotective Efficacy

The target compound (designated as compound 16, 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine) served as a key synthetic intermediate in the Redondo et al. (2012) PDE7 inhibitor program [1]. This program yielded quinazoline-type PDE7 inhibitors, including compound 5 (3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline), which demonstrated statistically significant amelioration of brain damage and improved behavioral outcome in a permanent middle cerebral artery occlusion (pMCAO) stroke model in mice. The PDE7 inhibitors were also shown to be potent anti-inflammatory and neuroprotective agents in primary neural cell cultures [1]. The 3-phenyl-2-thioxo-pyrido[2,3-d]pyrimidine intermediate was specifically required for constructing the quinazoline and pyrido[2,3-d]pyrimidine derivatives evaluated in this study; the N3-unsubstituted analog cannot access this chemical space without additional synthetic steps .

PDE7 inhibition neuroprotection stroke model

Procurement-Driven Application Scenarios for Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo-


CNS Drug Discovery: PDE7-Targeted Neuroprotection and Neuroinflammation Programs

The compound serves as a direct synthetic intermediate for constructing PDE7 inhibitors with validated in vivo neuroprotective efficacy in stroke models. Procurement of the 3-phenyl-2-thioxo derivative (compound 16 in Redondo et al. 2012 [1]) enables research groups to replicate and extend the quinazoline/pyrido[2,3-d]pyrimidine PDE7 inhibitor series. The reduced H-bond donor count (HBD = 1) and enhanced lipophilicity (estimated clogP ≈ 2.5) of the 3-phenyl derivative favor CNS penetration , aligning with the blood–brain barrier penetration requirements demonstrated by compound 5 in the pMCAO stroke model.

Antimicrobial Lead Optimization: N3-Aryl SAR Expansion from a Pre-functionalized Scaffold

The validated broad-spectrum antibacterial activity of the 2-thioxo-pyrido[2,3-d]pyrimidine scaffold (MIC 0.49–3.9 μg mL⁻¹ for compound 10a [2]) and the demonstrated modulation of antifungal potency through N3-substitution (MIC improvement from 31.25 to 1.95 μg mL⁻¹ in compounds 10d–i [2]) position the 3-phenyl derivative as a strategic starting point for focused library synthesis. The pre-installed N3-phenyl group allows medicinal chemistry teams to diversify at alternative positions (C5, C6, C7, N1) without the need for N3-functionalization, accelerating SAR exploration.

Anticancer Screening: N3-Aryl Pyrido[2,3-d]pyrimidine-2-thiones Against Breast and Lung Cancer Lines

The cytotoxic activity established by Moreno et al. (2012) for pyrido[2,3-d]pyrimidine-2-thione derivatives, with GI₅₀ values below 10 μM against MCF-7 (breast) and HTB-54 (lung) lines [3], supports the procurement of the 3-phenyl derivative for anticancer screening cascades. The compound's N3-phenyl substituent provides a hydrophobic aromatic group capable of occupying the ATP-binding pocket of kinase targets, consistent with the dihydrofolate reductase and tyrosine kinase inhibition mechanisms identified for this scaffold class.

Synthetic Methodology Development: Microwave-Assisted Heterocycle Construction

The one-step microwave-assisted cyclocondensation protocol (methyl 2-aminonicotinate + phenyl isothiocyanate, MeCN, Et₃N, 150 °C, 30 min, sealed vial ) provides a well-characterized model reaction for developing and optimizing microwave-assisted heterocycle syntheses. The product's high purity (>99% HPLC) and distinct spectroscopic signatures (¹H NMR N1–H at δ 13.50, C=S ¹³C at δ 177.8 ) make it suitable as a reference standard for reaction monitoring and analytical method development in process chemistry settings.

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